5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline
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Overview
Description
5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline is an organic compound that features a difluoroethyl group, a fluoro group, and a methylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . The reaction conditions often include the use of a nickel catalyst, a ligand such as 2,2’-bipyridine, and a base like potassium carbonate in a suitable solvent such as dimethoxyethane at elevated temperatures .
Industrial Production Methods
Industrial production of 5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethylated Aromatics: Compounds like 1,1-difluoroethylbenzene share similar structural features and chemical properties.
Fluorinated Anilines: Compounds such as 4-fluoroaniline and 2,6-difluoroaniline are structurally related and exhibit similar reactivity.
Uniqueness
The presence of these groups can enhance the compound’s stability, reactivity, and interactions with biological targets .
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C9H10F3N/c1-5-3-7(10)6(4-8(5)13)9(2,11)12/h3-4H,13H2,1-2H3 |
InChI Key |
QZLQIDKLFCNRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)(F)F)F |
Origin of Product |
United States |
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